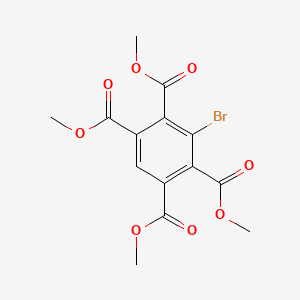
Tetramethyl 3-bromobenzene-1,2,4,5-tetracarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetramethyl 3-bromobenzene-1,2,4,5-tetracarboxylate is an organic compound with the molecular formula C₁₄H₁₃BrO₈ and a molecular weight of 389.152 g/mol It is a derivative of benzene, where four carboxylate groups and one bromine atom are attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetramethyl 3-bromobenzene-1,2,4,5-tetracarboxylate can be synthesized through the bromination of tetramethyl benzene-1,2,4,5-tetracarboxylate. The reaction typically involves the use of bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent over-bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is purified through recrystallization or chromatography techniques to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Tetramethyl 3-bromobenzene-1,2,4,5-tetracarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The carboxylate groups can be reduced to alcohols or aldehydes using reducing agents such as lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The compound can undergo oxidation to form higher oxidation state derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether is a typical reducing agent.
Major Products Formed
Substitution: Products include derivatives with azide, cyanide, or other functional groups replacing the bromine atom.
Reduction: Products include alcohols or aldehydes derived from the reduction of carboxylate groups.
Oxidation: Products include higher oxidation state compounds such as carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
Tetramethyl 3-bromobenzene-1,2,4,5-tetracarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of tetramethyl 3-bromobenzene-1,2,4,5-tetracarboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and carboxylate groups play a crucial role in binding to these targets, influencing their activity and function. The compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Tetramethyl benzene-1,2,4,5-tetracarboxylate: Lacks the bromine atom, making it less reactive in substitution reactions.
Tetramethyl 3,6-dibromobenzene-1,2,4,5-tetracarboxylate: Contains two bromine atoms, leading to different reactivity and applications.
Uniqueness
Tetramethyl 3-bromobenzene-1,2,4,5-tetracarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of a single bromine atom allows for selective functionalization, making it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
828922-45-8 |
|---|---|
Fórmula molecular |
C14H13BrO8 |
Peso molecular |
389.15 g/mol |
Nombre IUPAC |
tetramethyl 3-bromobenzene-1,2,4,5-tetracarboxylate |
InChI |
InChI=1S/C14H13BrO8/c1-20-11(16)6-5-7(12(17)21-2)9(14(19)23-4)10(15)8(6)13(18)22-3/h5H,1-4H3 |
Clave InChI |
GTAXCSFXJUEBPN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C(=C1C(=O)OC)Br)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


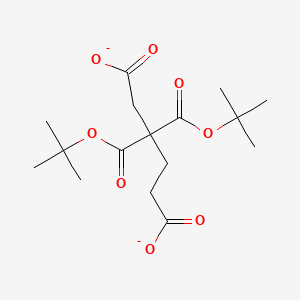
![Phenol, 4-[5-[(2-pyrrolidinylmethyl)amino]-3-pyridinyl]-](/img/structure/B14217486.png)
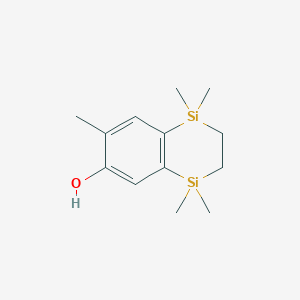


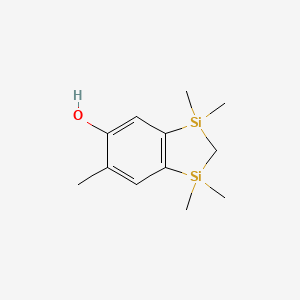

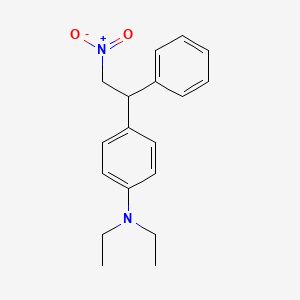

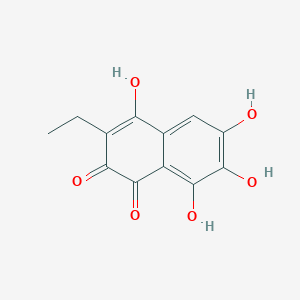
![2-[Cyclohexyl-(4-phenoxybenzoyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B14217545.png)
![Thiourea, [3-methyl-4-(1-piperidinyl)phenyl]-](/img/structure/B14217547.png)
![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-4-methyl-](/img/structure/B14217562.png)
![2-{6-[2-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14217569.png)
